molecular formula C8H11F2NO3 B15301962 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid

Cat. No.: B15301962
M. Wt: 207.17 g/mol
InChI Key: RYTSKZPGQFNOKZ-UHFFFAOYSA-N
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Description

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid is a fluorinated compound with a molecular weight of 207.17 g/mol. It is known for its high purity and unique blend of reactivity and selectivity, making it valuable for various demanding applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid typically involves the fluorination of piperidine derivatives. The process may include steps such as hydrogenation, cyclization, and cycloaddition . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide in-stock or backordered impurities, bulk custom synthesis, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid stands out due to its fluorinated structure, which imparts unique reactivity and selectivity. This makes it particularly valuable for applications requiring high precision and stability .

Properties

Molecular Formula

C8H11F2NO3

Molecular Weight

207.17 g/mol

IUPAC Name

1-acetyl-3,3-difluoropiperidine-4-carboxylic acid

InChI

InChI=1S/C8H11F2NO3/c1-5(12)11-3-2-6(7(13)14)8(9,10)4-11/h6H,2-4H2,1H3,(H,13,14)

InChI Key

RYTSKZPGQFNOKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C(C1)(F)F)C(=O)O

Origin of Product

United States

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